molecular formula C10H10BrFO2 B15301805 Methyl 4-(2-bromoethyl)-3-fluorobenzoate

Methyl 4-(2-bromoethyl)-3-fluorobenzoate

Cat. No.: B15301805
M. Wt: 261.09 g/mol
InChI Key: UNYOUQZPFDGVKH-UHFFFAOYSA-N
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Description

Methyl 4-(2-bromoethyl)-3-fluorobenzoate (hypothetical structure) is a fluorinated benzoate ester featuring a 2-bromoethyl substituent at the 4-position and a fluorine atom at the 3-position of the aromatic ring. These derivatives are critical intermediates in medicinal chemistry, particularly for synthesizing histone deacetylase (HDAC) inhibitors, antiviral agents, and antineoplastic compounds . The bromoalkyl substituent enables versatile reactivity, such as nucleophilic substitution or coupling reactions, making these compounds valuable building blocks in drug discovery.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

methyl 4-(2-bromoethyl)-3-fluorobenzoate

InChI

InChI=1S/C10H10BrFO2/c1-14-10(13)8-3-2-7(4-5-11)9(12)6-8/h2-3,6H,4-5H2,1H3

InChI Key

UNYOUQZPFDGVKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CCBr)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-bromoethyl)-3-fluorobenzoate typically involves the esterification of 4-(2-bromoethyl)-3-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-bromoethyl)-3-fluorobenzoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with new functional groups.

    Reduction: Formation of 4-(2-bromoethyl)-3-fluorobenzyl alcohol.

    Oxidation: Formation of 4-(2-bromoethyl)-3-fluorobenzoic acid.

Scientific Research Applications

Methyl 4-(2-bromoethyl)-3-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development. Its derivatives are studied for their therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials. It is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-bromoethyl)-3-fluorobenzoate involves its interaction with specific molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Reactivity and Functional Group Analysis

  • Bromoalkyl vs. Bromoethoxy :

    • Methyl 4-(bromomethyl)-3-fluorobenzoate (III-3) undergoes rapid nucleophilic substitution (e.g., with NaN₃ to form azides) due to the primary bromide's high reactivity . In contrast, ethyl 4-(2-bromoethoxy)-3-fluorobenzoate () contains a secondary bromide, which may exhibit slower substitution kinetics but could enable ether-based coupling strategies.
    • The bromoethyl group in the hypothetical target compound would likely display intermediate reactivity between primary (bromomethyl) and secondary (bromoethoxy) bromides.
  • Ethyl esters may offer improved solubility in nonpolar solvents .
  • Biological Activity :

    • Compounds with isoindoline-dione moieties (e.g., Compound 11, ) show promise in targeting HBV RNase H, likely due to enhanced π-π stacking and hydrogen bonding .
    • HDAC inhibitors derived from III-3 () leverage the bromomethyl group for covalent binding to zinc-containing enzyme active sites .

Pharmaceutical Relevance

  • HDAC Inhibitors : Methyl 4-(bromomethyl)-3-fluorobenzoate (III-3) is a key intermediate in synthesizing dual HDAC-cyclooxygenase inhibitors, which are explored for cancer and inflammatory diseases .
  • Antiviral Agents : Compound 11 () demonstrated inhibitory activity against HBV RNase H, with the isoindoline-dione group critical for binding affinity .

Data Limitations and Contradictions

  • Missing Biological Data : Most compounds lack detailed IC₅₀ values or in vivo efficacy studies, limiting mechanistic insights.
  • Synthetic Yields : Yields for azide and amine derivatives () are inconsistently reported, complicating process scalability assessments.
  • Hypothetical Compound : The exact properties of methyl 4-(2-bromoethyl)-3-fluorobenzoate remain unverified; predictions are based on analogs like III-3 and .

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